2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
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Overview
Description
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an amino group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride is a derivative of glycine , an important amino acid in the human body. Glycine acts as a neurotransmitter in the central nervous system, particularly in the spinal cord, brainstem, and retina .
Biochemical Pathways
The compound, being a glycine derivative, may influence biochemical pathways involving glycine. Glycine is involved in several key metabolic pathways, including the synthesis of proteins, purines, and glutathione, and regulation of cellular redox status .
Result of Action
As a glycine derivative, it may influence processes regulated by glycine, such as neurotransmission and metabolic pathways .
Preparation Methods
The synthesis of 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and glycine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Formation of Intermediate: The initial reaction forms an intermediate compound, which is then hydrolyzed to yield the final product.
Purification: The product is purified using recrystallization techniques to obtain the hydrochloride salt form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: The compound can undergo hydrolysis to yield the free acid form.
Major products formed from these reactions include substituted phenylacetic acids, amines, and alcohols.
Scientific Research Applications
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride include:
2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride: Differing by the position of the chlorine atom on the phenyl ring.
2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Another positional isomer with the chlorine atom at the fourth position.
2-Amino-2-(3-bromophenyl)acetic acid hydrochloride: Substituted with a bromine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position and nature of the substituents on the phenyl ring.
Biological Activity
2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride, commonly referred to as S-2-CPhA-HCl, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, neurobiology, and enzyme inhibition studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Solubility : Highly soluble in water (approximately 322 mg/ml) .
The structure features a 3-chlorophenyl group attached to the α-carbon of the amino acid framework, contributing to its unique biological properties.
Target Interactions
S-2-CPhA-HCl primarily acts as a glycine derivative, influencing neurotransmission and various metabolic pathways. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This property is particularly relevant in studies involving neurotransmitter modulation and metabolic regulation .
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signal transduction pathways and cellular responses .
Neurotransmitter Modulation
S-2-CPhA-HCl has been shown to modulate neurotransmitter systems, particularly those involving glycine. This modulation can impact:
- Cognitive Functions : By influencing glycinergic signaling, the compound may play a role in cognitive processes and neuroprotection.
- Potential Therapeutic Applications : Its ability to modulate neurotransmitters suggests potential applications in treating neurological disorders .
Antimicrobial Properties
Research indicates that S-2-CPhA-HCl exhibits notable antimicrobial activity against various bacterial strains. For example:
- Minimum Inhibitory Concentrations (MIC) :
This antibacterial activity positions S-2-CPhA-HCl as a candidate for further development in antimicrobial therapies.
Case Study: Enzyme Inhibition
In a study focused on enzyme inhibition, S-2-CPhA-HCl demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for drug development targeting diseases linked to enzyme dysregulation .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
2-Amino-2-(4-chlorophenyl)acetic acid HCl | Moderate enzyme inhibition | Different halogen substitution |
2-Amino-2-(3-bromophenyl)acetic acid HCl | Antimicrobial properties | Bromine substitution affects reactivity |
S-2-CPhA-HCl | Strong neurotransmitter modulation | Chiral configuration enhances selectivity |
The comparative analysis shows that while similar compounds exhibit some overlapping activities, S-2-CPhA-HCl's unique structure contributes to its distinct biological properties.
Future Directions
Ongoing research aims to elucidate the full scope of biological activities associated with S-2-CPhA-HCl. Potential future studies may include:
- Detailed Mechanistic Studies : Exploring the specific pathways influenced by the compound.
- Therapeutic Applications : Investigating its efficacy in clinical settings for treating neurological disorders and infections.
- Synthesis of Derivatives : Developing analogs with enhanced potency or specificity for targeted biological activities .
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVOEYNISLYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647081 |
Source
|
Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-70-9 |
Source
|
Record name | Amino(3-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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